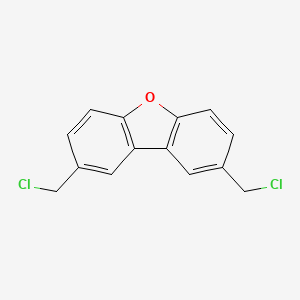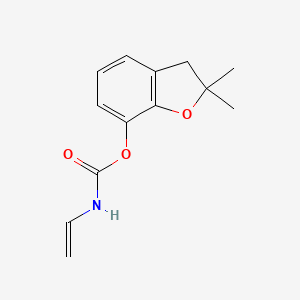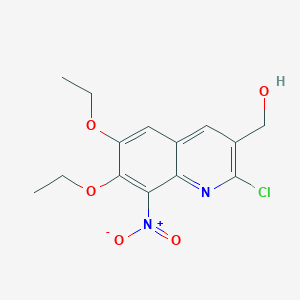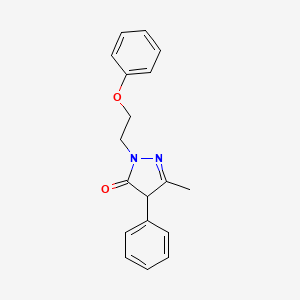![molecular formula C14H17N5O4 B12901771 (3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a dimethylamino purine moiety and a tetrahydrofuran ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one typically involves multiple steps, including the formation of the purine ring and the subsequent attachment of the dimethylamino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and stereochemical integrity.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the dimethylamino group can produce a variety of functionalized purine compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its structural similarity to nucleotides suggests it could be used in the development of antiviral and anticancer drugs. Researchers are investigating its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and nanotechnology.
作用機序
The compound exerts its effects through various molecular targets and pathways. It can interact with nucleic acids, inhibiting the replication of viruses and the proliferation of cancer cells. Additionally, it can bind to specific enzymes, altering their activity and affecting metabolic pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside with a similar purine structure but lacking the dimethylamino group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the ring.
Cytidine: A nucleoside with a pyrimidine base, structurally different but functionally similar in some contexts.
Uniqueness
The uniqueness of (3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological molecules in ways that other similar compounds cannot, making it a valuable tool for scientific research and potential therapeutic applications.
特性
分子式 |
C14H17N5O4 |
|---|---|
分子量 |
319.32 g/mol |
IUPAC名 |
(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one |
InChI |
InChI=1S/C14H17N5O4/c1-18(2)12-10-13(16-5-15-12)19(6-17-10)14-11-7(3-9(21)23-11)8(4-20)22-14/h5-8,11,14,20H,3-4H2,1-2H3/t7-,8-,11-,14-/m1/s1 |
InChIキー |
GQZDTELRCQNPCN-FQFVAWICSA-N |
異性体SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H]4[C@H](CC(=O)O4)[C@H](O3)CO |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C4C(CC(=O)O4)C(O3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)


![3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12901714.png)







![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
